(Z)-3,5-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic aromatic compounds that contain a phenyl ring and a thiazole ring . They are known for their diverse biological activities and are found in a variety of therapeutic agents .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are often synthesized through reactions involving substituted 2-amino benzothiazoles .Molecular Structure Analysis
The compound contains a benzothiazole moiety, which is a five-membered ring containing nitrogen and sulfur atoms, fused to a benzene ring . It also has a sulfamoyl group (-SO2NH2), an ethoxyethyl group (-OCH2CH3), and a benzamide group (a benzene ring attached to a carboxamide).Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, benzothiazole derivatives are solid at room temperature and are soluble in common organic solvents .Scientific Research Applications
Synthesis and Anticancer Activity : Co(II) complexes of similar benzamide derivatives exhibit potential in anticancer activity. A study by Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with benzamide derivatives and evaluated their in vitro cytotoxicity in human breast cancer cell lines, indicating potential applications in cancer research (Vellaiswamy & Ramaswamy, 2017).
Antimicrobial Properties : Benzamide derivatives have been shown to possess significant antimicrobial properties. A study by Priya et al. (2006) synthesized new benzamide derivatives and found them effective against various bacterial and fungal strains (Priya et al., 2006).
Applications in Photodynamic Therapy : Some benzamide derivatives are useful in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzamide derivatives, showing potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Structural Studies and Antimicrobial Activity : Structural characterization of benzamide derivatives and their antibacterial activity is an area of ongoing research. Mondal, Mandal, Mondal, and Sinha (2015) synthesized new Schiff bases of sulfamethoxazole and sulfathiazole, providing insights into the structural aspects and antimicrobial efficacy of such compounds (Mondal, Mandal, Mondal, & Sinha, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4S2/c1-2-27-6-5-23-15-4-3-14(29(21,25)26)10-16(15)28-18(23)22-17(24)11-7-12(19)9-13(20)8-11/h3-4,7-10H,2,5-6H2,1H3,(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCBBJZCJKAVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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